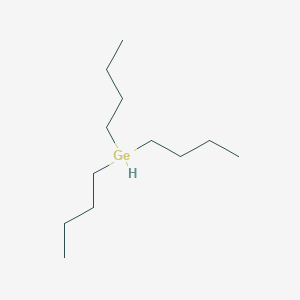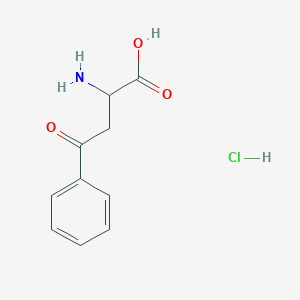
N-(2-azidophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-azidophenyl)-2-phenylacetamide: is a chemical compound characterized by its azide group attached to a phenyl ring and an acetamide group linked to another phenyl ring
Synthetic Routes and Reaction Conditions:
Nitration and Subsequent Reduction: The compound can be synthesized by first nitrating phenylacetamide to introduce the azide group, followed by reduction to form the azido-phenyl group.
Azidation of Aniline Derivatives: Another method involves the azidation of aniline derivatives, followed by acylation to introduce the phenylacetamide moiety.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process, which allows for more efficient production and better control over reaction parameters.
Types of Reactions:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas are used.
Substitution Reactions: Nucleophiles like sodium azide and various alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrophenylacetamide derivatives.
Reduction: Amino derivatives of phenylacetamide.
Substitution Reactions: Various substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a precursor for the preparation of various heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the role of azide groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The compound exerts its effects through the azide group, which can act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the azide group can interact with various biological molecules, leading to the formation of new chemical bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
N-(2-azidophenyl)acetamide: Similar structure but lacks the phenyl group on the acetamide moiety.
N-(2-azidophenyl)benzamide: Similar structure but with a benzamide group instead of phenylacetamide.
N-(2-azidophenyl)ethanamide: Similar structure but with an ethanamide group instead of phenylacetamide.
Uniqueness: N-(2-azidophenyl)-2-phenylacetamide is unique due to the presence of both the azide group and the phenylacetamide moiety, which allows for a wide range of chemical reactions and applications compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(2-azidophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-18-17-13-9-5-4-8-12(13)16-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINUYECBHBCLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate](/img/structure/B7798908.png)





